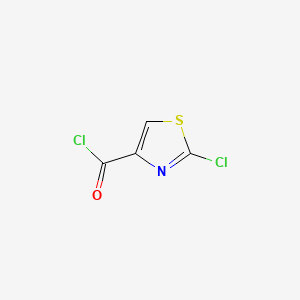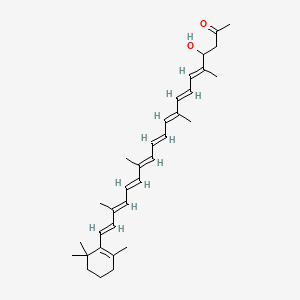
(5E,7E,9E,11E,13E,15E,17E,19E)-4-hydroxy-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-5,7,9,11,13,15,17,19-octaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’,9’-Dihydro-8’-hydroxycitranaxanthin is a chemical compound belonging to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. The compound is characterized by its unique structure, which includes a hydroxy group and a dihydro configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’,9’-Dihydro-8’-hydroxycitranaxanthin typically involves multiple steps, including the formation of the triterpenoid backbone and subsequent functionalization. Common synthetic routes may involve the use of catalysts and specific reaction conditions to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production methods for 8’,9’-Dihydro-8’-hydroxycitranaxanthin are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
8’,9’-Dihydro-8’-hydroxycitranaxanthin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or alter the dihydro configuration.
Substitution: Functional groups can be substituted to introduce new chemical functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups .
Scientific Research Applications
8’,9’-Dihydro-8’-hydroxycitranaxanthin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8’,9’-Dihydro-8’-hydroxycitranaxanthin involves its interaction with specific molecular targets and pathways. The hydroxy group and the triterpenoid backbone play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
7’,8’-Dihydro-8’-hydroxycitranaxanthin: Another triterpenoid with a similar structure but different functional groups.
9’,10’-Dihydro-9’-hydroxycitranaxanthin: A related compound with variations in the dihydro configuration and hydroxy group position.
Uniqueness
8’,9’-Dihydro-8’-hydroxycitranaxanthin is unique due to its specific dihydro configuration and the position of the hydroxy group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
CAS No. |
15446-86-3 |
|---|---|
Molecular Formula |
C33H46O2 |
Molecular Weight |
474.729 |
IUPAC Name |
(5E,7E,9E,11E,13E,15E,17E,19E)-4-hydroxy-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-5,7,9,11,13,15,17,19-octaen-2-one |
InChI |
InChI=1S/C33H46O2/c1-25(14-9-10-15-26(2)18-12-19-29(5)32(35)24-30(6)34)16-11-17-27(3)21-22-31-28(4)20-13-23-33(31,7)8/h9-12,14-19,21-22,32,35H,13,20,23-24H2,1-8H3/b10-9+,16-11+,18-12+,22-21+,25-14+,26-15+,27-17+,29-19+ |
InChI Key |
RXWWNRBIVOMKOK-MPBGZXJYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(CC(=O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B579540.png)
![diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B579543.png)
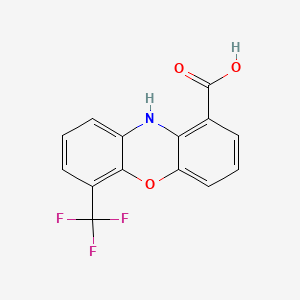
![N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine](/img/structure/B579547.png)
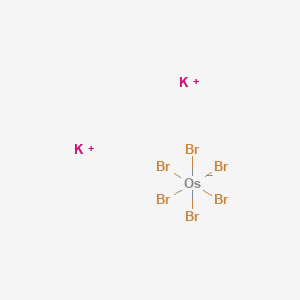
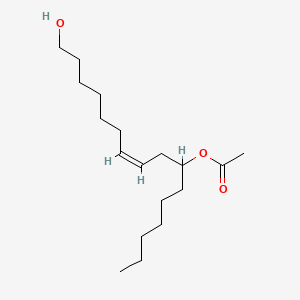
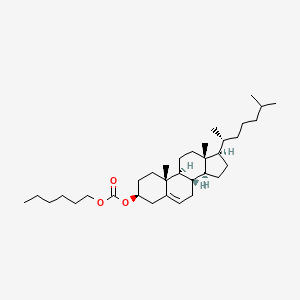
![methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B579552.png)
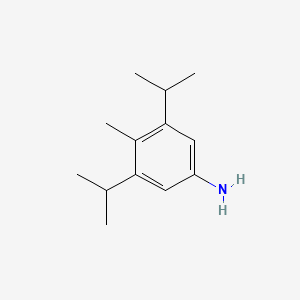
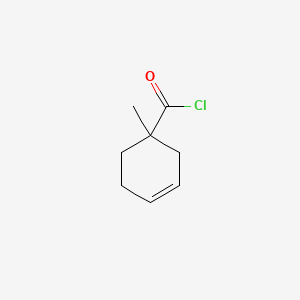
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)


